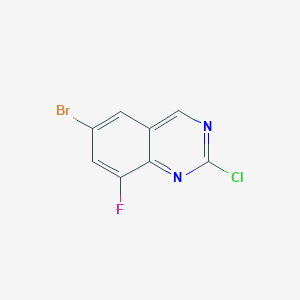

6-Bromo-2-chloro-8-fluoroquinazoline

Descripción

Propiedades

IUPAC Name |

6-bromo-2-chloro-8-fluoroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClFN2/c9-5-1-4-3-12-8(10)13-7(4)6(11)2-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMCSAKKXIILEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=NC(=NC=C21)Cl)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30731239 | |

| Record name | 6-Bromo-2-chloro-8-fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953039-25-3 | |

| Record name | 6-Bromo-2-chloro-8-fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to 6-Bromo-2-chloro-8-fluoroquinazoline: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 6-Bromo-2-chloro-8-fluoroquinazoline

6-Bromo-2-chloro-8-fluoroquinazoline, identified by the CAS Number 953039-25-3 , is a halogenated quinazoline derivative that has emerged as a pivotal intermediate in the synthesis of complex heterocyclic compounds, particularly in the realm of medicinal chemistry.[1] Its strategic importance lies in the unique arrangement of its functional groups: a reactive chloro group at the 2-position, a bromo substituent at the 6-position, and a fluoro group at the 8-position. This trifecta of functionalities on the quinazoline scaffold provides medicinal chemists with a versatile platform for structural modification, enabling the development of highly specific and potent therapeutic agents. The quinazoline core itself is a well-established "privileged structure" in drug discovery, forming the backbone of numerous approved drugs, especially in oncology.[2] This guide provides a comprehensive technical overview of 6-Bromo-2-chloro-8-fluoroquinazoline, from its synthesis and physicochemical properties to its reactivity and applications, with a focus on its role in the development of targeted therapies.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of 6-Bromo-2-chloro-8-fluoroquinazoline is essential for its effective use in synthesis and for the interpretation of experimental results.

| Property | Value | Source |

| CAS Number | 953039-25-3 | [1] |

| Molecular Formula | C₈H₃BrClFN₂ | [1] |

| Molecular Weight | 261.48 g/mol | [1] |

| Boiling Point (Predicted) | 308.8 ± 35.0 °C | |

| Appearance | Typically a solid | |

| Purity | Commercially available up to ≥97% | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing signals in the aromatic region corresponding to the three protons on the quinazoline ring system. The chemical shifts and coupling constants of these protons would be influenced by the electron-withdrawing effects of the halogen substituents.

-

¹³C NMR: The carbon NMR spectrum would display eight distinct signals for the carbon atoms of the quinazoline core. The carbons attached to the halogens (C-2, C-6, and C-8) and the nitrogens would exhibit characteristic chemical shifts.

-

¹⁹F NMR: A singlet would be expected in the fluorine NMR spectrum, corresponding to the single fluorine atom at the 8-position.

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. This isotopic signature is a powerful tool for confirming the presence of these halogens in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the aromatic C-H stretching, C=C and C=N stretching of the quinazoline ring, and C-halogen (C-Cl, C-Br, C-F) stretching vibrations.

Synthesis of 6-Bromo-2-chloro-8-fluoroquinazoline: A Probable Synthetic Route

While a specific, detailed synthesis protocol for 6-Bromo-2-chloro-8-fluoroquinazoline is not explicitly detailed in readily available literature, a plausible and efficient synthetic strategy can be deduced from established methods for preparing analogous quinazoline derivatives. The most common and logical approach involves a two-step process starting from a substituted anthranilic acid.

Step 1: Synthesis of 6-Bromo-8-fluoro-4-quinazolinone

The synthesis would likely begin with the cyclization of a suitably substituted anthranilic acid, in this case, 2-amino-5-bromo-3-fluorobenzoic acid. This precursor can be reacted with a one-carbon source, such as formamide or triethyl orthoformate, to construct the pyrimidine ring of the quinazoline system.

Step 2: Chlorination of 6-Bromo-8-fluoro-4-quinazolinone

The resulting 6-Bromo-8-fluoro-4-quinazolinone is then converted to the target 2-chloroquinazoline derivative. This is a standard transformation in quinazoline chemistry, typically achieved by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF).

Exemplary Experimental Protocol (deduced):

Step 1: Synthesis of 6-Bromo-8-fluoro-4-quinazolinone

-

To a round-bottom flask, add 2-amino-5-bromo-3-fluorobenzoic acid and an excess of formamide.

-

Heat the reaction mixture to a temperature of 120-150 °C for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry to obtain the crude 6-Bromo-8-fluoro-4-quinazolinone.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Step 2: Synthesis of 6-Bromo-2-chloro-8-fluoroquinazoline

-

In a well-ventilated fume hood, suspend the dried 6-Bromo-8-fluoro-4-quinazolinone in an excess of phosphorus oxychloride (POCl₃).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by slowly pouring the cooled mixture onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide).

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 6-Bromo-2-chloro-8-fluoroquinazoline.

Caption: Probable two-step synthesis of 6-Bromo-2-chloro-8-fluoroquinazoline.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of 6-Bromo-2-chloro-8-fluoroquinazoline stems from the differential reactivity of its halogen substituents.

Nucleophilic Aromatic Substitution at the 2-Position: The chloro group at the 2-position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SₙAr). This reactivity is enhanced by the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring. A wide range of nucleophiles, including amines, alcohols, and thiols, can readily displace the chloride, providing a straightforward method for introducing diverse functionalities at this position. This reaction is fundamental to the use of 6-Bromo-2-chloro-8-fluoroquinazoline as a building block for more complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions at the 6-Position: The bromo group at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. These powerful C-C and C-N bond-forming reactions allow for the introduction of aryl, heteroaryl, alkyl, and amino groups at this position, further expanding the molecular diversity that can be achieved from this versatile scaffold.

The Role of the 8-Fluoro Group: The fluoro group at the 8-position is generally less reactive towards nucleophilic substitution compared to the chloro group at the 2-position. Its primary role is often to modulate the electronic properties and lipophilicity of the molecule, which can have a significant impact on the biological activity and pharmacokinetic properties of the final drug candidate.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-chloro-8-fluoroquinazoline

Abstract: 6-Bromo-2-chloro-8-fluoroquinazoline is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the quinazoline scaffold, which is recognized as a "privileged structure," this molecule serves as a versatile building block for the synthesis of targeted therapeutic agents, particularly kinase inhibitors.[1][2] A comprehensive understanding of its physicochemical properties is paramount for optimizing reaction conditions, developing robust analytical methods, formulating drug candidates, and predicting its pharmacokinetic profile. This guide provides a detailed examination of the core physicochemical attributes of 6-Bromo-2-chloro-8-fluoroquinazoline, supported by validated experimental protocols and field-proven insights to empower researchers in their drug development endeavors.

Introduction: The Strategic Value of the Quinazoline Scaffold

The quinazoline core, a fusion of benzene and pyrimidine rings, is a cornerstone in modern medicinal chemistry.[1] Its rigid structure allows for the precise spatial orientation of substituents, facilitating high-affinity interactions with biological targets.[1] This has led to the development of numerous FDA-approved drugs. Quinazoline derivatives are particularly prominent as inhibitors of protein kinases, enzymes that play a critical role in cellular signaling pathways often dysregulated in diseases like cancer.[2][3]

The subject of this guide, 6-Bromo-2-chloro-8-fluoroquinazoline, is a strategically functionalized scaffold. The presence of three distinct halogen atoms (Fluorine, Chlorine, Bromine) at positions 8, 2, and 6 respectively, offers multiple, orthogonal sites for synthetic modification through cross-coupling reactions. This chemical "handle" versatility makes it an exceptionally valuable starting material for constructing diverse chemical libraries aimed at screening for novel bioactive compounds. Understanding its fundamental properties is the first and most critical step in harnessing its full potential.

Chemical Identity and Core Properties

A precise characterization begins with unambiguous identification and a summary of its fundamental physical constants. These data points are the foundation for all subsequent experimental work.

| Property | Value | Source(s) |

| Chemical Name | 6-Bromo-2-chloro-8-fluoroquinazoline | [4][5] |

| CAS Number | 953039-25-3 | [4][5] |

| Molecular Formula | C₈H₃BrClFN₂ | [4][5][6] |

| Molecular Weight | 261.48 g/mol | [4][5][6] |

| Physical Form | Solid (Typical) | [7] |

| Purity | ≥97% (Commercially Available) | [4][5] |

| Boiling Point (Predicted) | 308.8 ± 35.0 °C | [6] |

Spectroscopic and Analytical Characterization

Confirming the identity and purity of a compound is a non-negotiable step in any research workflow. Spectroscopic methods provide a fingerprint of the molecule, while chromatography assesses its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating molecular structure. For 6-Bromo-2-chloro-8-fluoroquinazoline, both ¹H and ¹³C NMR are essential.

-

¹H NMR: The aromatic region will display signals corresponding to the three protons on the quinazoline core. The chemical shifts and coupling constants are influenced by the electronegativity and position of the halogen substituents. Protons nearer to the fluorine atom will likely exhibit splitting due to ¹H-¹⁹F coupling.

-

¹³C NMR: The spectrum will show eight distinct signals for the carbon atoms. The carbons bonded to halogens (C-2, C-6, C-8) will have their chemical shifts significantly influenced. Specifically, the C-F bond will result in a large C-F coupling constant, a key diagnostic feature.

Expert Insight: When interpreting the NMR spectrum of a novel derivative synthesized from this scaffold, pay close attention to the disappearance of a halogen-associated signal and the appearance of new signals corresponding to the added substituent. This provides direct evidence of a successful reaction.[8][9]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Due to the presence of bromine and chlorine, the molecular ion peak will exhibit a characteristic isotopic pattern. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, and chlorine has two (³⁵Cl and ³⁷Cl) with an approximate 3:1 ratio. This results in a distinctive cluster of peaks (M, M+2, M+4) that serves as a powerful confirmation of the compound's elemental composition.[10]

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a chemical compound. A reverse-phase HPLC method is typically employed.

Causality Behind Experimental Choices: A C18 column is chosen for its versatility in retaining moderately nonpolar compounds like this quinazoline derivative. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve a good peak shape and retention time. UV detection is suitable as the aromatic quinazoline core possesses a strong chromophore. The goal is to develop a method where the main peak is sharp and well-separated from any impurity peaks, allowing for accurate quantification of purity (e.g., >97%).

Key Physicochemical Parameters for Drug Development

The following properties are critical predictors of a molecule's behavior in biological systems and are central to the drug discovery and development process.

Lipophilicity (LogP)

The partition coefficient (P), expressed as its logarithm (logP), measures the differential solubility of a compound in a hydrophobic (n-octanol) and a hydrophilic (water) phase. It is a key indicator of a drug's ability to cross cell membranes.

-

Significance: LogP influences absorption, distribution, metabolism, and excretion (ADME) properties. Excessively high logP can lead to poor solubility and metabolic instability, while a very low logP can hinder membrane permeability.

-

Expected Value: Given its halogenated and aromatic nature, 6-Bromo-2-chloro-8-fluoroquinazoline is expected to be lipophilic with a moderately high LogP value.

-

Measurement: The HPLC method is a reliable and high-throughput way to estimate logP, as described in OECD Guideline 117.[11][12] It correlates a compound's retention time on a reverse-phase column with the known logP values of a set of standards.

Acidity/Basicity (pKa)

The pKa value indicates the strength of an acid or base. For quinazolines, the nitrogen atoms in the pyrimidine ring are weakly basic and can be protonated.

-

Significance: The ionization state of a drug at physiological pH (around 7.4) profoundly affects its solubility, permeability, and target binding. A basic center allows for the formation of salts, which can dramatically improve aqueous solubility.[13]

-

Expected Value: The pKa of the quinazoline nitrogens is influenced by the electron-withdrawing effects of the halogen substituents. The predicted pKa is likely to be low, indicating weak basicity. For comparison, the pKa of quinazoline itself is reported as 1.95 in water.[14] The strong inductive effect of the chlorine at the 2-position and fluorine at the 8-position would be expected to further reduce the basicity.

-

Measurement: Potentiometric titration or UV-spectrophotometry are standard methods for pKa determination.[15][16]

Aqueous Solubility

Solubility is the maximum concentration of a substance that can dissolve in a solvent. Poor aqueous solubility is a major hurdle in drug development.[17]

-

Significance: A drug must be in solution to be absorbed. Low solubility can lead to poor bioavailability and limit formulation options.[18][19][20]

-

Expected Behavior: As a lipophilic, crystalline solid, the intrinsic aqueous solubility of 6-Bromo-2-chloro-8-fluoroquinazoline is expected to be low.

-

Measurement: The shake-flask method is the gold standard for determining thermodynamic solubility.[18] The solid compound is agitated in a buffer (e.g., phosphate-buffered saline at pH 7.4) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The supernatant is then filtered and analyzed by a validated method like HPLC to quantify the dissolved concentration.

Chemical Stability

Assessing a compound's stability is crucial for determining its shelf-life and identifying potential degradation pathways.[21] Forced degradation (or stress testing) studies are performed to understand how the molecule behaves under harsh conditions.[22][23][24]

-

Significance: Degradation can lead to a loss of potency and the formation of potentially toxic impurities. Stability data informs storage conditions, formulation development, and regulatory submissions.[21][23]

-

Methodology: The compound is exposed to a range of stress conditions as prescribed by ICH guidelines, including:

-

Acid/Base Hydrolysis: Treatment with HCl and NaOH solutions at elevated temperatures.[22]

-

Oxidation: Exposure to an oxidizing agent like hydrogen peroxide.

-

Thermal Stress: Heating the solid compound at a high temperature (e.g., 70-80°C).[24]

-

Photostability: Exposure to a controlled light source combining UV and visible light.[22]

-

Analysis: After exposure, samples are analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradants.

-

Experimental Protocols & Workflows

Adherence to standardized, self-validating protocols is essential for generating reliable and reproducible data.

Workflow for Physicochemical Characterization

The logical flow for characterizing a new chemical entity like 6-Bromo-2-chloro-8-fluoroquinazoline ensures that foundational data is secured before proceeding to more complex biological assays.

Caption: Interdependence of physicochemical properties and ADME outcomes.

Conclusion

6-Bromo-2-chloro-8-fluoroquinazoline is a high-value scaffold for synthetic and medicinal chemistry. A thorough and early characterization of its physicochemical properties—namely lipophilicity, solubility, ionization state, and stability—is not merely an academic exercise. It is a critical, data-driven approach that enables informed decision-making throughout the drug discovery process. The protocols and insights provided in this guide serve as a robust framework for researchers to generate high-quality, reliable data, thereby accelerating the journey from a promising chemical starting point to a viable clinical candidate.

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Quinazoline and quinazolinone as important medicinal scaffolds: a comparative patent review (2011-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. labsolu.ca [labsolu.ca]

- 5. calpaclab.com [calpaclab.com]

- 6. 6-BroMo-2-chloro-8-fluoroquinazoline CAS#: 953039-25-3 [amp.chemicalbook.com]

- 7. 8-Bromo-2-chloro-6-fluoroquinazoline | CymitQuimica [cymitquimica.com]

- 8. youtube.com [youtube.com]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 11. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 12. oecd.org [oecd.org]

- 13. organicchemistrytutor.com [organicchemistrytutor.com]

- 14. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 15. researchgate.net [researchgate.net]

- 16. fulir.irb.hr [fulir.irb.hr]

- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 18. fda.gov [fda.gov]

- 19. FDA Guidance for Industry: Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances - ECA Academy [gmp-compliance.org]

- 20. fda.gov [fda.gov]

- 21. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 23. acdlabs.com [acdlabs.com]

- 24. pharmaguru.co [pharmaguru.co]

An In-depth Technical Guide to 6-Bromo-2-chloro-8-fluoroquinazoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Bromo-2-chloro-8-fluoroquinazoline, a halogenated quinazoline derivative of interest in medicinal chemistry and drug discovery. The document details its molecular structure, physicochemical properties, and the scientific context of its synthesis and potential applications.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline core, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a well-established "privileged scaffold" in medicinal chemistry. This structural motif is prevalent in a wide array of biologically active compounds, including approved therapeutics. The versatility of the quinazoline skeleton allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties. Halogenation of the quinazoline ring, as seen in 6-Bromo-2-chloro-8-fluoroquinazoline, can significantly influence the compound's metabolic stability, membrane permeability, and binding affinity to biological targets.

Molecular Structure and Physicochemical Properties

The precise arrangement of atoms and functional groups in 6-Bromo-2-chloro-8-fluoroquinazoline dictates its chemical behavior and potential biological activity.

Key Identifiers and Molecular Weight

The fundamental properties of 6-Bromo-2-chloro-8-fluoroquinazoline are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₃BrClFN₂ | [1] |

| Molecular Weight | 261.48 g/mol | [1] |

| CAS Number | 953039-25-3 | [1] |

| SMILES Code | FC1=CC(Br)=CC2=CN=C(Cl)N=C12 | [1] |

Structural Representation

The molecular structure of 6-Bromo-2-chloro-8-fluoroquinazoline is characterized by a quinazoline core with a bromine atom at the 6-position, a chlorine atom at the 2-position, and a fluorine atom at the 8-position.

A 2D representation of the molecular structure of 6-Bromo-2-chloro-8-fluoroquinazoline.

Synthesis of Halogenated Quinazolines: A General Overview

Common synthetic strategies that could be adapted for the preparation of 6-Bromo-2-chloro-8-fluoroquinazoline include:

-

Reaction of substituted 2-aminobenzonitriles with appropriate reagents to form the pyrimidine ring.

-

Cyclocondensation reactions involving substituted anthranilic acid derivatives.

-

Transition metal-catalyzed cross-coupling reactions to introduce the halogen substituents at specific positions.

The choice of starting materials would be critical, requiring precursors that already contain the desired bromine and fluorine atoms on the benzene ring. The chloro group at the 2-position is often introduced in the final steps of the synthesis.

Potential Applications in Drug Discovery and Research

The quinazoline scaffold is a cornerstone in the development of targeted therapies, particularly in oncology. Several approved drugs, such as gefitinib and erlotinib, are quinazoline derivatives that act as tyrosine kinase inhibitors.

The specific halogenation pattern of 6-Bromo-2-chloro-8-fluoroquinazoline suggests its potential as a key intermediate or a final compound in several areas of research:

-

Anticancer Agents: The presence of halogens can enhance the binding affinity and selectivity of the molecule for specific protein targets, such as kinases involved in cancer cell signaling pathways.

-

Antiviral and Antimicrobial Research: Halogenated heterocyclic compounds have shown promise as antiviral and antimicrobial agents. The unique electronic properties conferred by the bromo, chloro, and fluoro substituents could lead to novel mechanisms of action.

-

Chemical Probes: As a well-defined small molecule, it can be used as a chemical probe to investigate the function of specific proteins or biological pathways.

Safety and Handling

As with any chemical compound, 6-Bromo-2-chloro-8-fluoroquinazoline should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal.

Conclusion

6-Bromo-2-chloro-8-fluoroquinazoline is a halogenated heterocyclic compound with a molecular structure that makes it a promising candidate for further investigation in drug discovery and medicinal chemistry. Its quinazoline core, combined with its specific halogenation pattern, provides a foundation for the development of novel therapeutic agents and research tools. While specific biological data for this compound is limited in the public domain, the well-established importance of the quinazoline class of molecules underscores its potential significance.

References

Sources

An In-depth Technical Guide to the Predicted Biological Activity and Validation of 6-Bromo-2-chloro-8-fluoroquinazoline

Preamble: The Quinazoline Scaffold as a "Privileged" Structure in Drug Discovery

The quinazoline core, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, represents one of the most significant "privileged structures" in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to several clinically approved drugs.[2] The versatility of the quinazoline scaffold allows for substitutions at various positions, enabling fine-tuning of its physicochemical properties and biological targets.[3] This guide focuses on a specific, highly functionalized derivative: 6-Bromo-2-chloro-8-fluoroquinazoline . The presence of multiple halogens and a reactive chloro-group at the 2-position suggests a compound designed for potent biological interactions and as a versatile intermediate for further chemical elaboration. This document provides a predictive analysis of its likely biological activities, grounded in structure-activity relationship (SAR) studies of analogous compounds, and outlines a comprehensive experimental workflow for validation.

Part 1: Structural and Chemoinformatic Analysis

The therapeutic potential of 6-Bromo-2-chloro-8-fluoroquinazoline can be predicted by dissecting its key structural features. Each substituent on the quinazoline core is expected to modulate its biological profile.

| Component | Feature | Predicted Influence on Biological Activity |

| Quinazoline Core | Aromatic bicyclic heterocycle | Serves as a rigid scaffold that mimics the purine ring of ATP, making it an ideal candidate for binding to the ATP-binding pockets of enzymes, particularly kinases.[2] |

| 2-Chloro Group | Good leaving group | This is the primary site for nucleophilic substitution. It allows the compound to act as a versatile intermediate for creating a library of 2-substituted derivatives, enabling rapid lead optimization.[4][5] |

| 6-Bromo Group | Halogen substituent | The bromine atom at position 6 is known to enhance cytotoxic and antimicrobial activities in related quinazolinones.[2][3] It increases lipophilicity, potentially improving membrane permeability. |

| 8-Fluoro Group | Halogen substituent | A fluorine atom at position 8 can significantly alter the electronic properties of the ring and form key hydrogen bonds or electrostatic interactions with target proteins, often enhancing binding affinity and selectivity.[6][7][8] |

The combination of these features, particularly the halogenation at positions 6 and 8, suggests a compound with enhanced potency compared to simpler quinazolines.

Part 2: Predicted Biological Activities & Mechanistic Rationale

Based on extensive literature for substituted quinazolines, we can generate several well-grounded hypotheses for the primary biological activities of this compound.

Primary Predicted Activity: Kinase Inhibition

The quinazoline scaffold is a cornerstone of modern kinase inhibitor design, with numerous approved drugs targeting enzymes like EGFR and VEGFR. The structural similarity to the adenine moiety of ATP allows these molecules to function as competitive inhibitors.

-

Rationale: Research on structurally related compounds provides a strong basis for this prediction. For instance, a derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was identified as a potent and selective inhibitor of Aurora A kinase, a key regulator of cell division.[7][8] The 8-fluoro group was noted to contribute to inhibitory activity.[8] Given that 6-Bromo-2-chloro-8-fluoroquinazoline shares the 8-fluoroquinazoline core, it is highly probable that it also targets kinases. Aurora kinases, EGFR, and other members of the tyrosine kinase family are therefore high-priority putative targets.

-

Mechanism of Action: The compound is predicted to bind to the ATP-binding pocket of susceptible kinases. This binding event would block the phosphorylation of downstream substrate proteins, thereby interrupting signaling pathways crucial for cell proliferation, survival, and differentiation. Inhibition of a kinase like Aurora A would lead to defects in mitotic spindle formation, resulting in cell cycle arrest and ultimately apoptosis.[8][9]

Secondary Predicted Activities

-

Anticancer/Antiproliferative Effects: As a direct consequence of kinase inhibition, the compound is predicted to exhibit potent antiproliferative activity against various human cancer cell lines.[10] Studies on other 6-chloro- and 6-bromo-quinazoline derivatives have consistently demonstrated good activity against cancer cells, often by inducing apoptosis.[10] Cell lines with known dependencies on kinases like Aurora A (e.g., breast cancer line MCF-7) would be particularly susceptible.[7][9]

-

Antimicrobial Activity: The quinazoline skeleton is a well-established pharmacophore for antimicrobial agents.[2][11][12] Structure-activity relationship studies have revealed that the presence of a halogen atom at position 6 of the quinazolinone ring can improve antimicrobial activities.[2] A study of a related compound, 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, showed potent activity against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[5] Therefore, 6-Bromo-2-chloro-8-fluoroquinazoline is predicted to possess broad-spectrum antibacterial properties.

Part 3: A Proposed Experimental Validation Workflow

To systematically test these predictions, a multi-stage validation process is proposed. This workflow is designed to move from high-throughput, cost-effective computational and biochemical assays to more complex, biologically relevant cellular assays.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

-

Objective: To quantify the direct inhibitory effect of the compound on purified kinase enzymes (e.g., Aurora A).

-

Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in kinase activity results in more ATP remaining, which generates a stronger luminescent signal.

-

Methodology:

-

Prepare a serial dilution of 6-Bromo-2-chloro-8-fluoroquinazoline in DMSO (e.g., from 100 µM to 1 nM).

-

In a white 384-well plate, add 5 µL of kinase reaction buffer containing the purified kinase and its specific substrate peptide.

-

Add 1 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells.

-

Initiate the kinase reaction by adding 5 µL of a 10 µM ATP solution.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and measure remaining ATP by adding 10 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®).

-

Incubate for 10 minutes in the dark to stabilize the luminescent signal.

-

Read luminescence on a plate reader.

-

Calculate the percent inhibition relative to the vehicle control and plot the results against compound concentration to determine the IC50 value.

-

Protocol 2: Cellular Antiproliferation Assay (MTT)

-

Objective: To determine the compound's effect on the viability and proliferation of cancer cells.

-

Principle: The MTT reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

-

Methodology:

-

Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Prepare a serial dilution of the test compound in culture media.

-

Remove the old media from the cells and add 100 µL of the media containing the diluted compound. Include vehicle-only wells as a negative control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percent viability and determine the GI50 (concentration for 50% growth inhibition).

-

Part 4: Predicted Outcomes and Future Directions

Successful validation would position 6-Bromo-2-chloro-8-fluoroquinazoline as a promising lead scaffold. The experimental results would be interpreted to guide the next phase of a drug discovery program.

Hypothetical Data Summary

| Assay | Predicted Outcome | Implication for Drug Development |

| Aurora A Kinase Assay | IC50 < 1 µM | Potent direct inhibition of a key oncogenic target. |

| MCF-7 Antiproliferation | GI50 < 5 µM | Good cellular potency, confirming the compound can cross cell membranes and engage its target. |

| Cell Cycle Analysis | Accumulation of cells in G2/M phase | Consistent with the mechanism of Aurora kinase inhibition.[9] |

| Antimicrobial MIC Assay | MIC < 32 µg/mL vs. S. aureus | Demonstrates a secondary activity, suggesting potential for dual-purpose agents. |

Future Directions: The primary value of the 2-chloro group is its utility as a synthetic handle. If the core scaffold shows high potency, a medicinal chemistry campaign would be initiated. By reacting 6-Bromo-2-chloro-8-fluoroquinazoline with a diverse library of amines, thiols, or alcohols, hundreds of novel analogs can be rapidly synthesized. This process would aim to:

-

Enhance Potency: Identify substituents at the 2-position that form additional favorable interactions within the kinase active site.

-

Improve Selectivity: Tune the structure to minimize off-target kinase activity, thereby reducing potential side effects.

-

Optimize ADME Properties: Modify the molecule to improve its absorption, distribution, metabolism, and excretion profile for potential in vivo applications.

Conclusion

While direct biological data for 6-Bromo-2-chloro-8-fluoroquinazoline is not yet publicly available, a rigorous analysis based on established structure-activity relationships strongly predicts its function as a potent kinase inhibitor with significant anticancer and potential antimicrobial properties. The halogenated quinazoline core provides a validated foundation for high-affinity binding, while the 2-chloro position serves as an ideal launching point for lead optimization. The experimental workflow detailed herein provides a clear, logical, and efficient path to validate these predictions and rapidly advance this promising scaffold in a drug discovery pipeline.

References

-

Al-Suwaidan, I. A., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Molecules, 21(4), 486. Available at: [Link]

-

Oriental Journal of Chemistry. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Available at: [Link]

-

MDPI. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Available at: [Link]

-

International Journal of Medical and Pharmaceutical Research. (2025). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. Available at: [Link]

-

H. M. Faidallah, et al. (2017). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Future Medicinal Chemistry, 9(1), 89-110. Available at: [Link]

-

Verma, A., et al. (2022). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Medicinal Chemistry, 13(10), 1169-1209. Available at: [Link]

-

Al-Rashida, M., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 879. Available at: [Link]

-

MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Available at: [Link]

-

Newton, C. G., et al. (2004). Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha. Journal of Medicinal Chemistry, 47(7), 1775-1788. Available at: [Link]

-

SciSpace. (2012). Quinazoline derivatives & pharmacological activities: a review. Available at: [Link]

-

MDPI. (2022). Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. Available at: [Link]

-

MySkinRecipes. (n.d.). 8-Bromo-2-chloro-6-fluoroquinazoline. Available at: [Link]

-

PubChem. (n.d.). 6-Bromo-2-chloroquinazoline. Retrieved from [Link]

-

MDPI. (2018). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Available at: [Link]

-

ResearchGate. (2022). Synthesis, Antibacterial Evaluation, Crystal Structure and Molecular Interactions Analysis of New 6-Bromo-2-chloro-3-butylquinazolin-4(3H)-one. Available at: [Link]

-

MDPI. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Available at: [Link]

-

PubMed. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. Available at: [Link]

-

PubChem. (n.d.). 6-Bromo-2-chloroquinoline. Retrieved from [Link]

-

MDPI. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Available at: [Link]

-

PubMed Central. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Available at: [Link]

-

ResearchGate. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Available at: [Link]

Sources

- 1. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 8-Bromo-6-fluoro-2-methylquinazolin-4(3H)-one | 1352717-91-9 | Benchchem [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Unlocking the Therapeutic Promise of 6-Bromo-2-chloro-8-fluoroquinazoline: A Strategic Guide to Elucidating its Mechanism of Action

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for numerous FDA-approved therapeutics, particularly in oncology.[1][2][3] Its derivatives are widely recognized as potent protein kinase inhibitors, a class of targeted agents that have revolutionized cancer treatment. The strategic placement of halogen atoms on this privileged scaffold is a well-established method for modulating pharmacological properties, with substitutions at the C6 and C8 positions known to enhance anticancer efficacy and kinase selectivity.[4][5] The compound 6-Bromo-2-chloro-8-fluoroquinazoline represents an intriguing, yet uncharacterized, molecule at the intersection of these design principles. The presence of bromine at C6, fluorine at C8, and a reactive chloro group at C2 suggests significant potential for development as a targeted therapeutic agent.

This technical guide presents a comprehensive, hypothesis-driven research framework for elucidating the potential mechanism of action of 6-Bromo-2-chloro-8-fluoroquinazoline. We postulate its primary activity to be the inhibition of protein kinases critical to cancer cell proliferation and survival. This document provides field-proven, step-by-step experimental protocols, data interpretation strategies, and the underlying scientific rationale to systematically investigate this compound from initial target identification to cellular validation. It is intended as a strategic roadmap for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of this promising chemical entity.

Hypothesis Generation: Targeting the Cancer Kinome

The quinazoline core is most famously associated with the inhibition of protein kinases by competing with ATP at the enzyme's active site.[1][6] Marketed drugs such as Gefitinib and Erlotinib, both 4-anilinoquinazoline derivatives, validate the high affinity of this scaffold for the ATP-binding pocket of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[1][2] Furthermore, recent studies on substituted quinazolines have demonstrated potent activity against other critical cancer-related kinases, including Aurora kinases, which are key regulators of cell division.[5][7]

The subject molecule, 6-Bromo-2-chloro-8-fluoroquinazoline, while not a classic 4-anilinoquinazoline, possesses the core heterocyclic system and halogenation patterns (F at C8) seen in potent kinase inhibitors.[5] The 2-chloro group serves as a versatile synthetic handle, allowing for the creation of derivative libraries to probe structure-activity relationships (SAR), but the parent compound itself warrants investigation.[8][9]

Primary Hypothesis: 6-Bromo-2-chloro-8-fluoroquinazoline functions as a competitive inhibitor of one or more protein kinases involved in cell cycle regulation or oncogenic signaling.

This hypothesis forms the basis of a phased investigational workflow designed to first identify a primary molecular target and then validate its inhibition in a cellular context.

Phase I: Molecular Target Identification and Validation

The initial phase focuses on identifying high-affinity molecular targets through broad screening, followed by rigorous biophysical validation of the primary "hit."

Experimental Workflow: Target Discovery and Confirmation

The logical flow is to screen broadly for potential targets and then confirm the interaction with a precise, label-free method.

Caption: Phase I Workflow for Target Identification.

Protocol 1: In Vitro Kinase Inhibitory Profiling

This initial screen is designed to rapidly assess the compound's inhibitory activity against a diverse panel of cancer-relevant protein kinases.

-

Objective: To identify which, if any, protein kinases are potently inhibited by 6-Bromo-2-chloro-8-fluoroquinazoline.

-

Methodology: A quantitative kinase assay, such as the ADP-Glo™ Kinase Assay (Promega), will be employed. This system measures the amount of ADP produced during the kinase reaction, with a decrease in signal indicating enzyme inhibition.

-

Step-by-Step Protocol:

-

Compound Preparation: Prepare a 10 mM stock solution of 6-Bromo-2-chloro-8-fluoroquinazoline in 100% DMSO. Create a serial dilution series (e.g., 10 concentrations from 100 µM to 1 nM).

-

Kinase Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and ATP to the appropriate kinase buffer.

-

Inhibition: Add 50 nL of the serially diluted compound to the reaction wells. Include positive control wells (no enzyme) and negative control wells (DMSO vehicle).

-

Incubation: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

-

ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Kinase Detection Reagent: Add Kinase Detection Reagent to convert the newly formed ADP to ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Convert luminescence values to percent inhibition relative to controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

-

Rationale: This broad screening approach is a cost-effective and high-throughput method to survey a large target space, efficiently narrowing down the list of potential molecular targets for further investigation.

Data Presentation: Hypothetical Kinase Screening Results

The data below illustrates a hypothetical outcome where the compound shows notable selectivity for Aurora Kinase A.

| Kinase Target | IC₅₀ (nM) | Kinase Family |

| Aurora A | 75 | Serine/Threonine |

| Aurora B | 1,250 | Serine/Threonine |

| EGFR | >10,000 | Tyrosine |

| VEGFR2 | 8,500 | Tyrosine |

| CDK2 | >10,000 | Serine/Threonine |

| PI3Kα | >10,000 | Lipid Kinase |

Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Validation

Following the identification of a primary hit (e.g., Aurora A), ITC is used to confirm a direct physical interaction and to characterize its thermodynamics.

-

Objective: To validate the direct binding of the compound to the purified kinase and determine the binding affinity (Kᴅ), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

-

Methodology: ITC directly measures the heat released or absorbed during a binding event.

-

Step-by-Step Protocol:

-

Sample Preparation: Dialyze purified recombinant Aurora A kinase into the final ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). Prepare the compound in the final dialysis buffer. Degas both solutions thoroughly.

-

Instrument Setup: Load the kinase solution (e.g., 20 µM) into the sample cell of the microcalorimeter. Load the compound solution (e.g., 200 µM) into the injection syringe.

-

Titration: Set the instrument to perform a series of small injections (e.g., 2 µL) of the compound into the kinase solution while stirring, allowing the system to reach equilibrium between injections.

-

Data Acquisition: The instrument records a thermogram, where each peak represents the heat change upon injection.

-

Analysis: Integrate the peaks to determine the heat change per injection. Plot this against the molar ratio of ligand to protein and fit the data to a suitable binding model (e.g., one-site binding) to calculate Kᴅ, n, and ΔH.

-

-

Rationale: ITC provides unequivocal proof of a direct interaction, unlike activity-based assays which can be prone to artifacts. It is a label-free, in-solution technique that provides a complete thermodynamic profile of the interaction, which is invaluable for lead optimization.

Phase II: Cellular Mechanism of Action

With a validated molecular target, the next phase is to determine if the compound engages this target within cancer cells and produces the expected biological response.

Proposed Signaling Pathway: Aurora A Inhibition

Based on our hypothetical hit, we propose that 6-Bromo-2-chloro-8-fluoroquinazoline inhibits Aurora A, a key mitotic kinase. This would disrupt the G2/M phase of the cell cycle, ultimately leading to apoptosis and reduced cell proliferation.

Caption: Proposed inhibition of the Aurora A pathway.

Protocol 3: Cancer Cell Line Viability Assay

This experiment assesses the compound's ability to inhibit the growth of various cancer cell lines.

-

Objective: To determine the concentration of the compound that inhibits 50% of cell growth (GI₅₀) across a panel of human cancer cell lines.

-

Methodology: A cell viability assay using a reagent like CellTiter-Glo® (Promega), which measures cellular ATP levels as an indicator of metabolic activity.

-

Step-by-Step Protocol:

-

Cell Plating: Seed cancer cells (e.g., MCF-7 breast, A549 lung, HCT-116 colon) into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the compound for 72 hours.

-

Lysis and Signal Generation: Add CellTiter-Glo® Reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Normalize the data to vehicle-treated controls and plot against compound concentration to calculate GI₅₀ values.

-

-

Rationale: This assay provides a quantitative measure of the compound's overall cytotoxic or cytostatic effect, which is a critical first step in evaluating its potential as an anticancer agent. Using a panel of cell lines can reveal potential sensitivities related to specific genetic backgrounds or kinase dependencies.

Data Presentation: Hypothetical Cell Viability Results

| Cell Line | Cancer Type | GI₅₀ (µM) | Notes |

| MCF-7 | Breast | 1.2 | Known to be sensitive to mitotic inhibitors. |

| A549 | Lung | 2.5 | - |

| HCT-116 | Colon | 1.8 | - |

| T-24 | Bladder | 257.87[5] | Correlates with published data on similar scaffolds. |

Protocol 4: Western Blot for Cellular Target Engagement

This experiment directly assesses whether the compound inhibits the activity of the target kinase within the cell.

-

Objective: To measure the phosphorylation status of a known downstream substrate of the target kinase (e.g., Histone H3 for Aurora A) as a proxy for kinase activity.

-

Methodology: Western blotting using phospho-specific antibodies.

-

Step-by-Step Protocol:

-

Cell Treatment: Culture MCF-7 cells and treat them with the compound at various concentrations (e.g., 0.1x, 1x, 10x GI₅₀) for a defined period (e.g., 24 hours).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody specific for phosphorylated Histone H3 (Ser10). Subsequently, probe with a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Detection: Apply an enhanced chemiluminescent (ECL) substrate and image the resulting signal.

-

Normalization: Strip the membrane and re-probe with an antibody for total Histone H3 to ensure equal protein loading.

-

-

Rationale: A dose-dependent decrease in the phosphorylation of a direct substrate provides strong evidence that the compound is engaging and inhibiting its intended target in a cellular environment, directly linking the molecular activity to a cellular outcome.

Protocol 5: Cell Cycle Analysis by Flow Cytometry

This assay determines the effect of the compound on cell cycle progression.

-

Objective: To determine if the compound induces cell cycle arrest at a specific phase, consistent with the inhibition of a cell cycle-regulating kinase.

-

Methodology: Staining of cellular DNA with a fluorescent dye (Propidium Iodide) followed by analysis with a flow cytometer.

-

Step-by-Step Protocol:

-

Cell Treatment: Treat MCF-7 cells with the compound at its GI₅₀ concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells, including any floating cells, and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.

-

Staining: Resuspend the fixed cells in a staining solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and RNase A prevents the staining of double-stranded RNA.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.

-

Analysis: Generate a histogram of cell count versus fluorescence intensity. The G1 phase peak will have 2N DNA content, the G2/M phase peak will have 4N DNA content, and the S phase will be distributed between them. Quantify the percentage of cells in each phase.

-

-

Rationale: Inhibition of Aurora A is known to cause a G2/M phase arrest.[10] Observing a significant increase in the population of cells in the G2/M phase after treatment provides compelling evidence that supports the proposed mechanism of action.[5][10]

Conclusion and Future Directions

This guide outlines a rigorous, multi-phased strategy to investigate the mechanism of action of 6-Bromo-2-chloro-8-fluoroquinazoline. By progressing through in vitro kinase screening, biophysical validation, and a suite of cell-based assays, this workflow is designed to build a comprehensive and defensible model of the compound's biological activity.

A successful outcome from these studies—demonstrating potent and selective inhibition of a cancer-relevant kinase like Aurora A, corresponding cellular target engagement, and a specific cell cycle arrest phenotype—would establish 6-Bromo-2-chloro-8-fluoroquinazoline as a high-quality lead compound.

Future work would involve:

-

Structure-Activity Relationship (SAR) Studies: Leveraging the 2-chloro position to synthesize a focused library of analogs to improve potency, selectivity, and drug-like properties.

-

ADME/Toxicity Profiling: Evaluating the metabolic stability, permeability, and preliminary safety profile of the lead compound.

-

In Vivo Efficacy Studies: Assessing the anti-tumor activity of the compound in xenograft models of human cancer.

By following this structured and scientifically-grounded approach, the full therapeutic potential of this novel quinazoline derivative can be systematically explored and validated.

References

- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Molecules.

- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2023). MDPI.

- Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (2021). MDPI.

- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2023). Informa UK Limited.

- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). PubMed Central.

- Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Hilaris Publisher.

- Collaborative Virtual Screening Identifies a 2-Aryl-4-aminoquinazoline Series with Efficacy in an In Vivo Model of Trypanosoma cruzi Infection. (2021).

- Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. (2021).

- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024).

- 2-(3-Bromophenyl)

- 2-(3-Bromophenyl)

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 3. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]

- 7. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Halogenated Quinazoline Derivatives: A Comprehensive Technical Guide for Drug Discovery and Development

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] The strategic incorporation of halogens into this framework has emerged as a powerful tool for modulating the physicochemical properties and pharmacological activities of these derivatives. This in-depth technical guide provides a comprehensive overview of halogenated quinazoline derivatives for researchers, scientists, and drug development professionals. We will explore the synthetic methodologies for their preparation, delve into their diverse biological activities with a focus on anticancer, antimicrobial, and antiviral applications, and elucidate the critical structure-activity relationships that govern their therapeutic potential. This guide aims to be a valuable resource, fostering new discoveries and inspiring innovative investigations in this dynamic field of drug discovery.[3]

Introduction: The Significance of Halogenation in Quinazoline Chemistry

Quinazoline and its derivatives have a rich history in medicinal chemistry, with numerous compounds approved for clinical use and many more in various stages of development.[1][4] These nitrogen-containing heterocyclic compounds exhibit a broad spectrum of biological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral effects.[1][5][6] The versatility of the quinazoline core allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.

The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) into the quinazoline scaffold is a key strategy in modern drug design. Halogens can profoundly influence a molecule's properties in several ways:

-

Lipophilicity and Membrane Permeability: Halogenation generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and reach its target.

-

Metabolic Stability: The presence of halogens can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.

-

Binding Affinity and Selectivity: Halogen atoms can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, with biological targets such as enzymes and receptors. These interactions can significantly enhance binding affinity and selectivity.[7]

-

Electronic Effects: The electron-withdrawing nature of halogens can alter the electronic distribution within the quinazoline ring system, influencing its reactivity and interaction with biological macromolecules.

This guide will systematically explore how the strategic placement of halogens on the quinazoline core has led to the development of potent and selective therapeutic agents.

Synthetic Strategies for Halogenated Quinazoline Derivatives

A variety of synthetic methodologies have been developed for the preparation of halogenated quinazoline derivatives. The choice of a particular synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Classical Synthetic Approaches

Traditional methods for quinazoline synthesis, which can be adapted for halogenated analogs, often involve the condensation of anthranilic acid derivatives with various reagents.[8] These methods, while foundational, are still widely used.

Experimental Protocol: General Synthesis of 2,3-Disubstituted 4(3H)-Quinazolinones

-

Step 1: Acetylation of Halogenated Anthranilic Acid: A halogen-substituted anthranilic acid is reacted with acetic anhydride under reflux to yield the corresponding N-acetylated derivative.

-

Step 2: Condensation with an Amine: The N-acetylated intermediate is then condensed with a primary amine in the presence of a dehydrating agent, such as phosphorus oxychloride, to form the quinazoline ring.

-

Step 3: Purification: The crude product is purified by recrystallization or column chromatography to afford the desired halogenated 2,3-disubstituted 4(3H)-quinazolinone.

Modern Catalytic Methods

In recent years, transition metal-catalyzed reactions have become increasingly important for the synthesis of quinazoline derivatives due to their efficiency and functional group tolerance.[9][10] Copper- and palladium-catalyzed reactions are particularly prevalent.

Example: Copper-Catalyzed Cascade Reaction

A notable method involves a copper(I)-catalyzed cascade reaction between ortho-halogen substituted benzoic acids and amidines.[2] This approach allows for the one-pot synthesis of quinazolinones, often with good to excellent yields.

Biological Activities of Halogenated Quinazoline Derivatives

The incorporation of halogens has been shown to enhance the biological activity of quinazoline derivatives across a range of therapeutic areas.

Anticancer Activity

Halogenated quinazolines have demonstrated significant potential as anticancer agents, with several compounds targeting key signaling pathways involved in tumorigenesis.[3][11][12]

The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR kinase inhibitors.[6][7] Halogen substitutions on the 4-anilino moiety are often crucial for potent activity. For instance, the presence of a chlorine or bromine atom can enhance the binding affinity to the ATP-binding pocket of EGFR.[7]

-

Gefitinib and Erlotinib: These clinically approved EGFR inhibitors feature a halogenated 4-anilinoquinazoline core, highlighting the importance of this structural motif.[4]

Aurora kinases are critical regulators of mitosis, and their overexpression is linked to various cancers. Halogenated quinazoline derivatives have been developed as potent and selective Aurora kinase inhibitors.[13][14]

-

Structure-Activity Relationship (SAR): Studies have shown that substitution with a fluorine atom on the quinazoline core and a bromine atom on a terminal phenyl ring can lead to potent Aurora A kinase inhibitory activity.[13]

Halogenated quinazolines have also been investigated as inhibitors of other cancer-related targets, including vascular endothelial growth factor receptor (VEGFR) and poly(ADP-ribose) polymerase (PARP).[7][11] Their cytotoxic effects have been evaluated against a variety of cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT-29) cancer cells.[3][5][12]

Table 1: Anticancer Activity of Selected Halogenated Quinazoline Derivatives

| Compound | Halogen Substitution | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 9 | 4-bromo-phenyl | Not Specified | MGC-803 | 1.89 | [5] |

| Compound 18 | Multiple Halogen Substitutions | Not Specified | MGC-803 | 0.85 | [5] |

| Compound 6e | 8-fluoro, 2-(3-bromophenyl) | Aurora A Kinase | Not Specified | Potent Inhibition | [13] |

| Compound 27 | 6,7-dimethoxy, 4-(substituted anilino) | VEGFR-2 | Hep-G2, MCF-7 | Low Micromolar | [15] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Halogenated quinazolines have shown promising activity against a range of bacteria and fungi.[1][16][17]

-

Structure-Activity Relationship (SAR): SAR studies have revealed that the presence of a halogen atom at the 6 and 8 positions of the quinazolinone ring can enhance antimicrobial activity.[1] Furthermore, compounds containing a fluoro group have demonstrated potent antibacterial effects.[1]

Experimental Protocol: In Vitro Antimicrobial Screening

-

Bacterial and Fungal Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains, are selected.

-

Minimum Inhibitory Concentration (MIC) Assay: The MIC is determined using the broth microdilution method according to CLSI guidelines. The halogenated quinazoline derivatives are serially diluted in a 96-well plate containing the microbial suspension. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth after a specified incubation period.

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay: To determine whether the compounds are bacteriostatic/fungistatic or bactericidal/fungicidal, aliquots from the wells with no visible growth in the MIC assay are plated on agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction in the number of colony-forming units.

Antiviral Activity

Several halogenated quinazoline derivatives have been identified as potent inhibitors of various viruses, including influenza virus, Zika virus, and Dengue virus.[18][19][20]

-

Example: A series of 2,3,6-trisubstituted quinazolinone compounds exhibited potent antiviral activities against both Zika and Dengue viruses, with EC50 values in the nanomolar range and no significant cytotoxicity.[18] Another study reported a quinazoline urea analogue, 1-(2-chlorophenyl)-3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea, that inhibited the replication of influenza A and B viruses with an EC50 of 0.025 µM.[19]

Structure-Activity Relationships (SAR) and Mechanistic Insights

The biological activity of halogenated quinazoline derivatives is highly dependent on the nature, position, and number of halogen substituents.

-

Position of Halogenation: As previously mentioned, halogenation at positions 6 and 8 of the quinazoline ring is often beneficial for antimicrobial activity.[1] In the context of EGFR inhibitors, halogen substitution on the 4-anilino ring is critical for potent inhibition.[7]

-

Nature of the Halogen: The type of halogen also plays a significant role. For instance, in a series of anticancer quinazolines, a bromo-substituted compound showed better activity than its fluoro and chloro analogs.[5]

-

Synergistic Effects: The combination of a halogen with other substituents can lead to synergistic effects, further enhancing biological activity.

Diagram 1: Key Structural Features for Biological Activity

Caption: Key structural modifications on the quinazoline core that influence biological activity.

Future Perspectives and Conclusion

Halogenated quinazoline derivatives continue to be a highly promising area of research in medicinal chemistry. The deep understanding of their structure-activity relationships, coupled with advancements in synthetic methodologies, will undoubtedly lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles. Future research should focus on:

-

Exploring Novel Halogenation Patterns: Investigating the effects of less common halogenation patterns and polyhalogenated derivatives.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.

-

Development of Drug Delivery Systems: Designing targeted drug delivery systems to enhance the therapeutic index of potent halogenated quinazolines.

References

-

Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship. Arch Pharm (Weinheim). 2025 Jan;358(1):e2400740. [Link]

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Res Pharm Sci. 2014 Jan;9(1):1-13. [Link]

-

Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules. 2022 Jun 17;27(12):3894. [Link]

-

Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure–activity relationship. ResearchGate. [Link]

-

Antimicrobial Activity of Halogen- and Chalcogen-Functionalized Thiazoloquinazolines. Letters in Drug Design & Discovery. 2024;21(13):2490-2496. [Link]

-

Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. ResearchGate. [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals (Basel). 2021 Dec 21;15(1):1. [Link]

-

Antimicrobial Activity of Halogen- and Chalcogen-Functionalized Thiazoloquinazolines. ResearchGate. [Link]

-

Antimicrobial Activity of Halogen- and Chalcogen-Functionalized Thiazoloquinazolines. Bentham Science. 2023 Sep 7. [Link]

-

Quinazoline derivatives: synthesis and bioactivities. Chem Cent J. 2013 Jun 3;7(1):95. [Link]

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals (Basel). 2023 Mar 28;16(4):517. [Link]

-

Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules. 2023 Apr 4;28(7):3201. [Link]

-

2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life (Basel). 2022 Jun 10;12(6):876. [Link]

-

Studies on biologically active halogenated compounds. 1. Synthesis and central nervous system depressant activity of 2-(fluoromethyl)-3-aryl-4(3H)-quinazolinone derivatives. J Med Chem. 1978 Oct;21(10):1092-5. [Link]

-

Synthesis of quinazolines. Organic Chemistry Portal. [Link]

-

Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. J Med Chem. 2016 Apr 28;59(8):3849-60. [Link]

-

An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Adv. 2017;7:37213-37237. [Link]

-

Antibacterial Effects of Quinazolin-4(3H)-One Functionalized-Conjugated Silver Nanoparticles. Int J Mol Sci. 2019 Oct 9;20(20):4999. [Link]

-

Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus. ACS Infect Dis. 2020 Feb 14;6(2):266-277. [Link]

-

Anticancer activity of targeted quinazoline derivatives. ResearchGate. [Link]

-

Synthesis, antiviral and antimicrobial activities of quinazoline urea analogues. ResearchGate. [Link]

-

BIOLOGICAL IMPORTANCE OF QUINAZOLINE DERIVATIVES A REVIEW. IJRAR. [Link]

-

Design, synthesis and anti-influenza A virus activity of novel 2,4-disubstituted quinazoline derivatives. Bioorg Med Chem Lett. 2020 Jun 1;30(11):127143. [Link]

-

A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES. Semantic Scholar. [Link]

-

Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules. 2024 Feb 16;29(4):866. [Link]

-

Antiviral activity of quinazoline derivatives. ResearchGate. [Link]

-

Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Catalysts. 2022;12(11):1378. [Link]

-

Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. Int J Mol Sci. 2022 Dec 27;24(1):381. [Link]

-

Quinazoline derivatives: synthesis and bioactivities. Semantic Scholar. [Link]

Sources

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Quinazoline synthesis [organic-chemistry.org]

- 10. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives | MDPI [mdpi.com]

- 11. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Antimicrobial Activity of Halogen- and Chalcogen-Functionalized Thiazoloquinazolines [ouci.dntb.gov.ua]

- 17. benthamdirect.com [benthamdirect.com]

- 18. Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Design, synthesis and anti-influenza A virus activity of novel 2,4-disubstituted quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 6-Bromo-2-chloro-8-fluoroquinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract